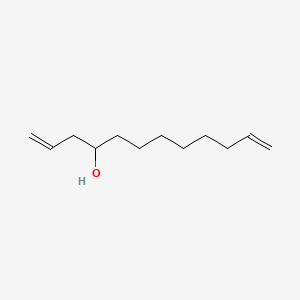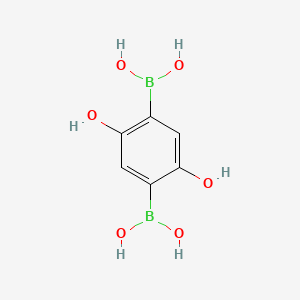
2,5-Dihydroxy-1,4-benzenediboronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxy-1,4-benzenediboronic acid is an organic compound that belongs to the class of diboronic acids It is characterized by the presence of two boronic acid groups attached to a benzene ring, with hydroxyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydroxy-1,4-benzenediboronic acid typically involves the functionalization of 1,4-benzenediboronic acid. One common method is the esterification reaction between 1,4-benzenediboronic acid and 2,3,6,7,10,11-hexahydroxytriphenylene under specific conditions . Another approach involves the intermolecular dehydration of sublimated 1,4-benzenediboronic acid under ultra-high vacuum conditions .
Industrial Production Methods: Industrial production methods for 2,5-dihydroxy-1,4-benzenediboronic acid are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory methods mentioned above.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dihydroxy-1,4-benzenediboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can participate in nucleophilic substitution reactions, particularly with secondary amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Reactions with secondary amines and thiols are facilitated by the presence of suitable catalysts and solvents.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: 2,5-diamino compounds and 2,5-dithioether derivatives.
Aplicaciones Científicas De Investigación
2,5-Dihydroxy-1,4-benzenediboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-dihydroxy-1,4-benzenediboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of sensors and other functional materials. The boronic acid groups interact with molecular targets through hydrogen bonding and other non-covalent interactions, facilitating the formation of complex structures .
Comparación Con Compuestos Similares
- 2,5-Dimethoxy-1,4-benzenediboronic acid
- 2-nitro-1,4-benzeneboronic acid
- 1,4-benzenediboronic acid
- 2,5-dimethyl-1,4-benzenediboronic acid
- 2-methyl-1,4-benzenediboronic acid
- 2,3,5,6-tetramethyl-1,4-benzenediboronic acid
Comparison: 2,5-Dihydroxy-1,4-benzenediboronic acid is unique due to the presence of hydroxyl groups at the 2 and 5 positions, which enhance its reactivity and ability to form hydrogen bonds. This makes it particularly useful in the synthesis of COFs and other materials where strong intermolecular interactions are desired .
Propiedades
Número CAS |
1009112-45-1 |
|---|---|
Fórmula molecular |
C6H8B2O6 |
Peso molecular |
197.75 g/mol |
Nombre IUPAC |
(4-borono-2,5-dihydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H8B2O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-14H |
Clave InChI |
UQIHVZWAEZYZGE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1O)B(O)O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


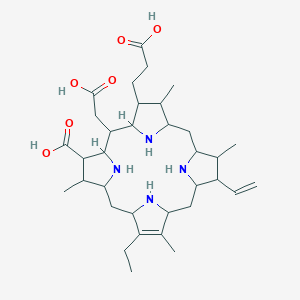
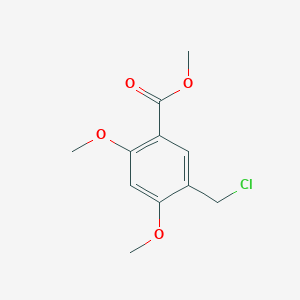
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
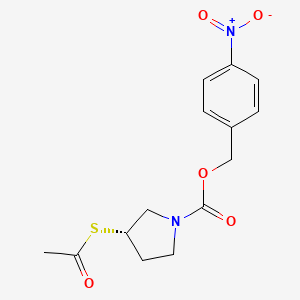
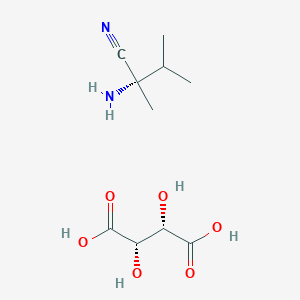
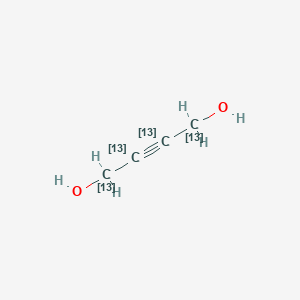

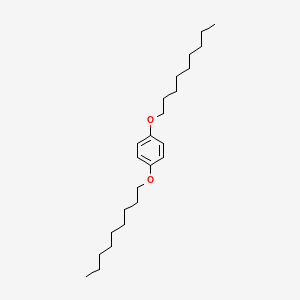
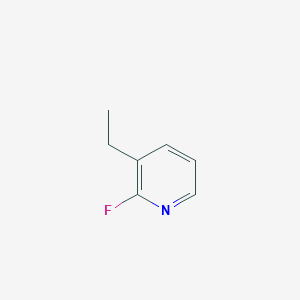
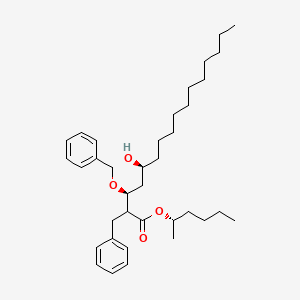
![2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B13404245.png)
